5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole
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Overview
Description
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is a silicon-containing five-membered cyclic diene. This compound belongs to the class of siloles, which are known for their unique electronic properties and applications in various fields such as optoelectronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves the use of organosilicon chemistry techniques. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated siloles under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of biocompatible materials for cell imaging and biosensing.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is primarily based on its unique electronic properties. The compound exhibits aggregation-induced emission (AIE), where it fluoresces strongly in the aggregated state due to restricted intramolecular rotations. This property makes it highly effective in applications such as sensors and light-emitting devices .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetraphenylsilole
- 1,1,2,3,4,5-Hexaphenylsilole
- 2,5-Difunctionalized Siloles
Uniqueness
Compared to other siloles, 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has a unique combination of methyl and trimethylsilyl groups, which enhances its electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
Properties
CAS No. |
80073-04-7 |
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Molecular Formula |
C16H20Si2 |
Molecular Weight |
268.50 g/mol |
IUPAC Name |
trimethyl-(5-methylbenzo[b][1]benzosilol-5-yl)silane |
InChI |
InChI=1S/C16H20Si2/c1-17(2,3)18(4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18/h5-12H,1-4H3 |
InChI Key |
KYDKAYOCFULJKS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
Origin of Product |
United States |
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